molecular formula C20H16FN5O2S B2793584 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide CAS No. 894033-39-7

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2793584
CAS No.: 894033-39-7
M. Wt: 409.44
InChI Key: GTZXHMSGAHMEMF-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is influenced by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazole-6-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities . The structures of these compounds were supported by FT-IR, 1 HNMR, and Mass spectra .

Mechanism of Action

Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Future Directions

The thiazolo[3,2-b][1,2,4]triazole scaffold has shown promise in the development of new drug-like molecules with anticancer properties . Future research could focus on the design and synthesis of new compounds by molecular hybridization of previously described derivatives , investigating the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c21-14-8-6-13(7-9-14)17-24-20-26(25-17)16(12-29-20)10-11-22-18(27)19(28)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXHMSGAHMEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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